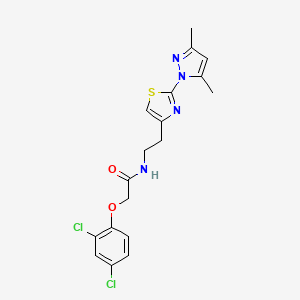
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is a chemical compound with the CAS Number: 931596-95-1 . Its IUPAC name is 3,5-dimethyl-N’-(2-pyridinylcarbonyl)benzohydrazide . It is usually in powder form .
Synthesis Analysis
The synthesis of compounds similar to N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide often involves Schiff base condensation reactions . For instance, a Schiff base can be synthesized from 2,6-diaminopyridine and salicylaldehyde or from pyridine-3-carbohydrazide and 2,5-dimethoxybenzaldehyde .Molecular Structure Analysis
The InChI code for N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is 1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) . This code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide has a molecular weight of 269.3 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
- Novel pyridine and fused pyridine derivatives have been synthesized, exhibiting antimicrobial and antioxidant activity. These compounds were evaluated using in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies (Flefel et al., 2018).
Structural Diversity in Copper(I) Complexes
- The structural characterization of copper(I) imidazol-2-ylidene complexes has been explored, showcasing the diversity and potential applications of pyridine N-functionalized carbene ligands in creating copper complexes with varying structural properties (Tulloch et al., 2001).
Antidepressant and Nootropic Agents
- Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides have been investigated for their antidepressant and nootropic activities, indicating the potential of these compounds in central nervous system applications (Thomas et al., 2016).
Anti-tuberculosis Activity
- Imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against various tuberculosis strains, highlighting a new class of anti-TB agents with selective potency and encouraging pharmacokinetics (Moraski et al., 2011).
Synthesis and Biological Evaluation
- Synthesis and biological evaluation of compounds including E-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been conducted, focusing on their antidiabetic and antioxidant activities. Molecular docking studies further suggest potential mechanisms of action (Karrouchi et al., 2020).
Efficient Synthesis of Heterocyclic Compounds
- The synthesis of N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, through a five-component cascade reaction, demonstrates a novel and efficient method for creating complex molecules with potential biological applications (Hosseini & Bayat, 2019).
Antimicrobial and Antioxidant Agents
- New pyridine, chromene, and thiazole derivatives have been synthesized and evaluated for their potent antioxidants and antimicrobial activities, showing the effectiveness of these compounds against various bacterial and fungal strains (El-Hagrassey et al., 2022).
Safety and Hazards
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHBUAJHPVSQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2705464.png)
![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea](/img/structure/B2705474.png)


![Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2705481.png)


![4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2705484.png)